molecular formula C9H6N2S2 B082482 6-Isothiocyanato-2-methyl-1,3-benzothiazole CAS No. 13242-99-4

6-Isothiocyanato-2-methyl-1,3-benzothiazole

Cat. No. B082482
CAS RN: 13242-99-4
M. Wt: 206.3 g/mol
InChI Key: SCOUDZBDBWMRTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isothiocyanato-2-methyl-1,3-benzothiazole (IBT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBT is a member of the benzothiazole family of compounds, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6-Isothiocyanato-2-methyl-1,3-benzothiazole can inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is its versatility in terms of its potential applications in scientific research. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have a wide range of biological activities, making it a promising candidate for drug development and other biomedical applications. However, one limitation of 6-Isothiocyanato-2-methyl-1,3-benzothiazole is its potential toxicity, which may limit its use in some experiments.

Future Directions

There are a number of future directions for research on 6-Isothiocyanato-2-methyl-1,3-benzothiazole. One area of focus is the development of new drugs based on 6-Isothiocyanato-2-methyl-1,3-benzothiazole. Researchers are also interested in exploring the mechanisms of action of 6-Isothiocyanato-2-methyl-1,3-benzothiazole and its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 6-Isothiocyanato-2-methyl-1,3-benzothiazole for various applications.

Synthesis Methods

6-Isothiocyanato-2-methyl-1,3-benzothiazole can be synthesized by reacting 2-amino-6-methylbenzothiazole with carbon disulfide and chloroform in the presence of sodium hydroxide. The resulting product is then treated with hydrogen peroxide and hydrochloric acid to yield 6-Isothiocyanato-2-methyl-1,3-benzothiazole.

Scientific Research Applications

6-Isothiocyanato-2-methyl-1,3-benzothiazole has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 6-Isothiocyanato-2-methyl-1,3-benzothiazole has been shown to have antimicrobial, antitumor, and antioxidant properties, making it a promising candidate for drug development.

properties

CAS RN

13242-99-4

Product Name

6-Isothiocyanato-2-methyl-1,3-benzothiazole

Molecular Formula

C9H6N2S2

Molecular Weight

206.3 g/mol

IUPAC Name

6-isothiocyanato-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C9H6N2S2/c1-6-11-8-3-2-7(10-5-12)4-9(8)13-6/h2-4H,1H3

InChI Key

SCOUDZBDBWMRTJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)N=C=S

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)N=C=S

synonyms

Benzothiazole, 6-isothiocyanato-2-methyl- (9CI)

Origin of Product

United States

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